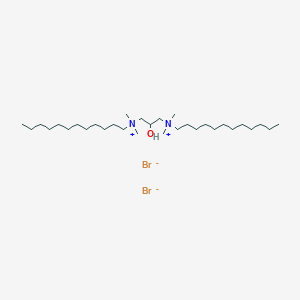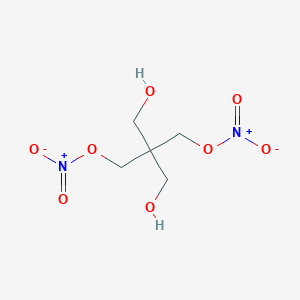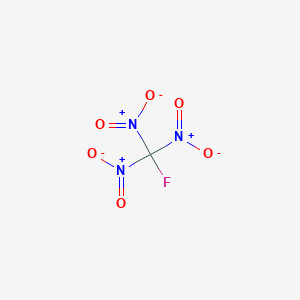
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) is a chemical compound used in scientific research. It is commonly referred to as ethyl glycidate and has a molecular formula of C6H10O3. This compound is used in various applications, including organic synthesis, pharmaceutical research, and flavor and fragrance production.
Mechanism Of Action
The mechanism of action of ethyl glycidate is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It may also interact with biological molecules, such as enzymes, to produce specific biochemical effects.
Biochemical And Physiological Effects
Ethyl glycidate has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
Ethyl glycidate is a useful compound for various lab experiments, particularly in organic synthesis and pharmaceutical research. Its advantages include its high reactivity and versatility in chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on ethyl glycidate. One area of research is the development of new synthetic methods for the production of ethyl glycidate and related compounds. Another area of research is the investigation of the biological activity of ethyl glycidate and its potential use as a therapeutic agent. Additionally, the environmental impact of ethyl glycidate and its disposal methods can be further studied.
In conclusion, ethyl glycidate is a versatile compound used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Synthesis Methods
Ethyl glycidate can be synthesized using various methods, including the reaction of glycidol with ethyl chloroformate in the presence of a base catalyst. Another method involves the reaction of ethylene oxide with formaldehyde in the presence of a catalyst to produce glycolaldehyde, which is then esterified with ethanol to produce ethyl glycidate.
Scientific Research Applications
Ethyl glycidate is widely used in scientific research, particularly in organic synthesis and pharmaceutical research. It is used as a starting material for the synthesis of various compounds, including glycidyl ethers, which are used in the production of epoxy resins. Ethyl glycidate is also used in the synthesis of pharmaceutical compounds, including antihistamines and anti-cancer drugs.
properties
CAS RN |
136171-94-3 |
|---|---|
Product Name |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) |
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
JSWMMEAMKHHEDN-UHNVWZDZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)CO |
SMILES |
CCOC(=O)C1C(O1)CO |
Canonical SMILES |
CCOC(=O)C1C(O1)CO |
synonyms |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

